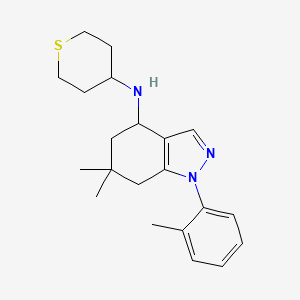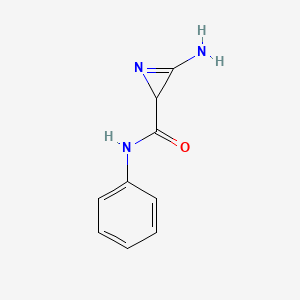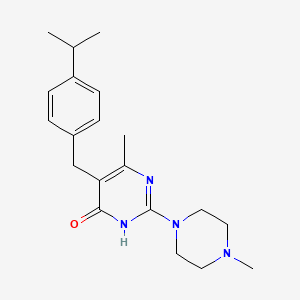![molecular formula C22H19N3O2 B6056575 N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B6056575.png)
N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2-methylphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2-methylphenoxy)acetamide, commonly known as BISA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. BISA belongs to the class of benzimidazole derivatives, which have been extensively studied for their diverse biological activities.
Mechanism of Action
The mechanism of action of BISA is not fully understood, but it is believed to act through multiple pathways. In cancer cells, BISA has been shown to induce apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt signaling pathway. In Alzheimer's disease, BISA has been shown to inhibit the formation of amyloid-beta plaques by reducing the levels of beta-secretase, an enzyme involved in the formation of the plaques. BISA's antimicrobial activity is believed to be due to its ability to disrupt bacterial cell membranes.
Biochemical and Physiological Effects:
BISA has been shown to have several biochemical and physiological effects. In vitro studies have shown that BISA inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. BISA has also been shown to inhibit the formation of amyloid-beta plaques in Alzheimer's disease. In addition, BISA has been shown to possess antimicrobial activity against various bacterial strains.
Advantages and Limitations for Lab Experiments
One of the major advantages of using BISA in lab experiments is its potent biological activity, which makes it a potential candidate for the development of new therapeutics. BISA's synthetic nature also allows for the production of large quantities of the compound, which is essential for conducting extensive studies. However, one of the limitations of using BISA in lab experiments is its potential toxicity, which requires careful handling and dosing.
Future Directions
There are several future directions for the study of BISA. One potential direction is the development of BISA-based therapeutics for cancer and neurodegenerative diseases. Another potential direction is the exploration of BISA's antimicrobial activity for the development of new antibiotics. Further studies are also needed to fully understand the mechanism of action of BISA and its potential side effects.
Conclusion:
In conclusion, BISA is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. BISA has been studied for its potential use in cancer research, neurodegenerative diseases, and infectious diseases. BISA's potent biological activity makes it a potential candidate for the development of new therapeutics, but its potential toxicity requires careful handling and dosing. Further studies are needed to fully understand the mechanism of action of BISA and its potential side effects.
Synthesis Methods
BISA can be synthesized through a multi-step process involving the reaction of 2-methylphenol, 1,3-dibromo-2-propanol, and 2-aminobenzimidazole. The reaction mixture is then subjected to various purification steps to obtain the final product in high yield and purity.
Scientific Research Applications
BISA has been studied for its potential therapeutic applications in various scientific fields, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, BISA has been shown to exhibit potent anti-tumor activity by inducing apoptosis and inhibiting cell proliferation. BISA has also been studied for its potential use in the treatment of Alzheimer's disease, where it has been shown to inhibit the formation of amyloid-beta plaques, a hallmark of the disease. In addition, BISA has been shown to possess antimicrobial activity against various bacterial strains, making it a potential candidate for the development of new antibiotics.
properties
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2/c1-15-7-2-5-12-20(15)27-14-21(26)23-17-9-6-8-16(13-17)22-24-18-10-3-4-11-19(18)25-22/h2-13H,14H2,1H3,(H,23,26)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGBOXHNEDOEYQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2-methylphenoxy)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(2-nitrophenoxy)acetyl]-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B6056495.png)

![N-(4-isopropylphenyl)-1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-3-piperidinamine](/img/structure/B6056512.png)
![3-[(benzylamino)sulfonyl]-4-fluorobenzoic acid](/img/structure/B6056520.png)

![N~3~-[2-(3,4-dimethoxyphenyl)ethyl]-N~1~-(2-fluorophenyl)-N~3~-methyl-beta-alaninamide hydrochloride](/img/structure/B6056524.png)

![N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide](/img/structure/B6056531.png)
![3-[5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2,4,5-trichlorophenyl)propanamide](/img/structure/B6056539.png)
![2-{3-[2-(4-methoxyphenyl)ethyl]-1-piperidinyl}pyrazine](/img/structure/B6056556.png)
![2-methyl-5-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)benzenesulfonamide](/img/structure/B6056563.png)
![2-[(4-methoxybenzyl)thio]-5-[(3-methylbenzyl)thio]-1,3,4-thiadiazole](/img/structure/B6056580.png)
![N-{[3-(3-fluorophenyl)tetrahydro-3-furanyl]methyl}-4-(1H-imidazol-1-yl)aniline](/img/structure/B6056582.png)
![N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-5-(3-nitrophenyl)-2-furamide](/img/structure/B6056590.png)